Methyl 4-oxothiochromane-3-carboxylate
Description
Methyl 4-oxothiochromane-3-carboxylate is a heterocyclic compound featuring a thiochromane backbone (a sulfur-containing bicyclic system) substituted with a 4-oxo group and a methyl ester at position 3. This structure combines the electronic effects of the sulfur atom, the electron-withdrawing oxo group, and the ester functionality, making it a candidate for diverse chemical and pharmacological applications.
Properties
Molecular Formula |
C11H10O3S |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 4-oxo-2,3-dihydrothiochromene-3-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-5,8H,6H2,1H3 |
InChI Key |
XBZZDZFHFUDIQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CSC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Differences
The thiochromane core distinguishes Methyl 4-oxothiochromane-3-carboxylate from oxygen-based analogs like coumarins (e.g., Methyl 2-oxo-4-(tosyloxy)-2H-chromene-3-carboxylate) . Key differences include:
Key Insight : The sulfur atom in thiochromane increases lipophilicity and may alter metabolic stability compared to coumarins .
Substituent Effects
The 4-oxo and 3-carboxylate groups are critical for electronic and steric interactions:
Table 1: Substituent Comparison
Key Findings :
- Ester groups (methyl vs. ethyl) influence solubility; methyl esters are generally more polar than ethyl analogs .
Table 3: Property Comparison
Key Insight : The thiochromane scaffold’s lipophilicity may enhance blood-brain barrier penetration compared to coumarins .
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